molecular formula C10H9BrN2O B026258 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one CAS No. 112888-43-4

6-(Bromomethyl)-2-methylquinazolin-4(3H)-one

Cat. No.: B026258
CAS No.: 112888-43-4
M. Wt: 253.09 g/mol
InChI Key: YAHALGNQKDVJLJ-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-2-methylquinazolin-4(3H)-one is an organic compound that belongs to the quinazolinone family. This compound is characterized by a bromomethyl group attached to the quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of the bromomethyl group makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.

Biochemical Analysis

Biochemical Properties

It is known that bromomethyl groups, such as the one present in this compound, are often used in organic synthesis for introducing benzyl groups This suggests that 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one could potentially interact with various enzymes, proteins, and other biomolecules in a biochemical context

Cellular Effects

Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of this compound in animal models . Such studies could help to identify any threshold effects, as well as any toxic or adverse effects at high doses.

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently unavailable . Future studies could investigate any transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one typically involves the bromination of 2-methylquinazolin-4(3H)-one. One common method is the reaction of 2-methylquinazolin-4(3H)-one with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively introduces the bromomethyl group at the 6-position of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 6-(aminomethyl)-2-methylquinazolin-4(3H)-one, while oxidation may produce this compound derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

6-(Bromomethyl)-2-methylquinazolin-4(3H)-one has several scientific research applications, including:

    Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.

    Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancer, infectious diseases, and neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

6-(Bromomethyl)-2-methylquinazolin-4(3H)-one can be compared with other similar compounds, such as:

    6-(Chloromethyl)-2-methylquinazolin-4(3H)-one: Similar structure but with a chloromethyl group instead of a bromomethyl group. The reactivity and applications may differ due to the different halogen atom.

    6-(Hydroxymethyl)-2-methylquinazolin-4(3H)-one: Contains a hydroxymethyl group, which can undergo different chemical reactions compared to the bromomethyl group.

    2-Methylquinazolin-4(3H)-one: Lacks the bromomethyl group, making it less reactive in certain nucleophilic substitution reactions.

The uniqueness of this compound lies in its bromomethyl group, which provides specific reactivity and versatility in synthetic applications.

Properties

IUPAC Name

6-(bromomethyl)-2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-6-12-9-3-2-7(5-11)4-8(9)10(14)13-6/h2-4H,5H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHALGNQKDVJLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)CBr)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344789
Record name 6-(Bromomethyl)-2-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112888-43-4
Record name 6-(Bromomethyl)-2-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Bromomethyl)-2-methyl-4(1H)-quinazolinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the synthesis of 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one significant in pharmaceutical research?

A1: The abstract highlights that this compound is a crucial intermediate in producing first-line drugs for colon and rectal cancer treatment []. By optimizing the synthesis of this compound, researchers aim to improve the production of these vital medications.

Q2: What synthetic strategy was employed to produce this compound in this research?

A2: The research employed a three-step synthetic route involving cycling, ammonation, and bromination reactions to produce this compound []. This method proved to be efficient, achieving a yield of 64.8% for the target compound [].

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